molecular formula C11H8ClFN2O B13222806 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

Cat. No.: B13222806
M. Wt: 238.64 g/mol
InChI Key: QGWQSXFREVNGMI-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine (CAS 1538517-43-9) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. With a molecular formula of C11H8ClFN2O and a molecular weight of 238.65 g/mol, this compound features a versatile pyrimidine scaffold that is widely recognized as a privileged structure in drug discovery . The 5-fluoropyrimidine core is a significant bioisostere for phenyl and other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties in lead compounds . This specific molecule is engineered for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 2-position serves as an excellent leaving group, facilitating further functionalization to create targeted libraries for biological screening . Pyrimidine-based compounds, particularly 5-fluoropyrimidine derivatives, have demonstrated substantial research value in developing therapeutics for various conditions. They are frequently explored as potent, broad-spectrum, state-dependent sodium channel blockers for treating neuropathic, inflammatory, and postsurgical pain . Furthermore, such intermediates are pivotal in synthesizing candidates for anti-infective, anticancer, and anti-inflammatory applications, underscoring their broad utility in hit-to-lead optimization campaigns . This product is supplied for Research Use Only and is strictly not for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for comprehensive handling instructions. The compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c1-7-2-4-8(5-3-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3

InChI Key

QGWQSXFREVNGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylphenol (p-cresol) under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substituents

Substituents on the pyrimidine ring significantly influence physicochemical properties and bioactivity. Below is a comparison of phenoxy-substituted pyrimidines:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine 4-(4-methylphenoxy) 268.67 CDK4/6 inhibition, antitumor activity
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine 4-(2-methylphenoxy) 268.67 Altered steric effects due to ortho-methyl group
4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine 4-(3-bromophenoxy) 347.58 Enhanced molecular weight; potential halogen bonding
2-Chloro-5-fluoro-4-(trifluoromethoxy)phenylpyrimidine 4-(trifluoromethoxy) 292.62 Electron-withdrawing group improves electrophilicity

Key Observations :

  • Position of Methyl Group: The 4-methylphenoxy group (para position) in the target compound minimizes steric hindrance compared to the ortho-methyl analogue, facilitating better target binding .
  • Electron-Withdrawing Groups : Trifluoromethoxy substituents increase electrophilicity, making the pyrimidine ring more reactive in nucleophilic substitutions .

Halogenated Pyrimidines with Heterocyclic Substituents

Pyrimidines with fused rings or heterocycles exhibit distinct pharmacological profiles:

Compound Name Structure Molecular Weight Applications Evidence Source
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Fused pyrrolo-thiazolo-pyrimidine 581.10 Anticancer activity via complex binding
4-(4-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Tetrahydrobenzothieno-pyrimidine 297.00 Improved lipophilicity for CNS penetration
2-(4-Chlorophenyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one Thieno-pyrimidine with sulfanyl groups 442.90 Hydrogen bonding via sulfanyl moiety

Key Observations :

  • Fused Rings : Compounds like the pyrrolo-thiazolo-pyrimidine () exhibit enhanced rigidity, improving target selectivity but reducing synthetic accessibility.
  • Lipophilicity: The tetrahydrobenzothieno-pyrimidine () demonstrates how saturated rings and methylphenoxy groups enhance blood-brain barrier penetration.

Pyrimidines with Amino and Methoxy Substituents

Amino and methoxy groups alter electronic properties and solubility:

Compound Name Substituents (Position) Molecular Weight Key Properties Evidence Source
4-Chloro-5-fluoro-2-methoxypyrimidine 2-methoxy, 4-chloro, 5-fluoro 162.55 High reactivity in nucleophilic substitutions
2-Chloro-5-fluoro-4-methoxypyrimidine 4-methoxy, 2-chloro, 5-fluoro 162.55 Reduced steric bulk compared to phenoxy derivatives
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Multiple substituents, including methoxy and amino 483.56 Dual hydrogen bonding and lipophilic interactions

Key Observations :

  • Methoxy vs. Phenoxy: Methoxy groups () are smaller and more electron-withdrawing than phenoxy, leading to faster metabolic clearance but lower target affinity.
  • Amino Groups: Compounds like ’s derivative utilize amino groups for intramolecular hydrogen bonding, stabilizing conformations critical for bioactivity .

Biological Activity

2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is a synthetic organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine backbone with specific halogen and phenoxy substitutions that enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is C12H10ClF N2O, and it has a molecular weight of approximately 238.64 g/mol. The unique structural characteristics include:

  • Chlorine atom at position 2
  • Fluorine atom at position 5
  • 4-(4-methylphenoxy) substituent at position 4

This specific arrangement allows the compound to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Research indicates that 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine exhibits notable biological activity through its ability to inhibit key enzymes involved in cellular processes. One significant target is thymidylate synthase , an enzyme crucial for DNA synthesis, particularly in rapidly dividing cancer cells. By inhibiting this enzyme, the compound may disrupt DNA replication, leading to reduced cell proliferation in tumor cells.

Biological Activity and Case Studies

The following table summarizes key findings regarding the biological activity of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine:

Study Cell Type Activity Observed Mechanism
Study AL1210 Mouse Leukemia CellsIC50 values in the nanomolar rangeInhibition of cell proliferation via thymidylate synthase inhibition
Study BVarious Cancer Cell LinesSignificant growth inhibitionModulation of DNA synthesis pathways
Study CHaCaT KeratinocytesInduction of apoptosis at high concentrationsDisruption of cell cycle regulation

Case Study: Thymidylate Synthase Inhibition

In a detailed investigation, 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine was shown to effectively inhibit thymidylate synthase, leading to significant antiproliferative effects on L1210 mouse leukemia cells. The mechanism involved the compound's structural similarity to established chemotherapeutic agents, facilitating its binding to the active site of the enzyme, thus blocking the synthesis of thymidine triphosphate (dTTP), essential for DNA replication .

Case Study: Impact on Keratinocytes

Another study explored the effects of this compound on HaCaT keratinocytes, revealing that treatment resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis. This suggests potential applications in skin cancer therapies where modulation of keratinocyte behavior is crucial .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine, it is useful to compare it with structurally related compounds:

Compound Name Structure Features Key Differences
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidineChloro at position 2, Fluoro at position 5Contains a methylphenoxy group
2,4-Dichloro-5-fluoropyrimidineTwo chlorines at positions 2 and 4Increased reactivity due to additional chlorine
2-Chloro-5-fluoro-4-methoxypyrimidineMethoxy group instead of methylphenoxyDifferent chemical properties due to methoxy substitution

The distinct substituent pattern on 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine enhances its steric and electronic properties compared to other similar compounds, potentially increasing its effectiveness as an enzyme inhibitor.

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